2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide is a complex organic compound with a molecular formula of C21H23BrN2O3S This compound is characterized by its unique structure, which includes a brominated dibenzo-thiazine core and a cyclopentylacetamide moiety
Preparation Methods
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide involves multiple steps. The starting material is typically a dibenzo-thiazine derivative, which undergoes bromination to introduce the bromine atom at the 9th position. This is followed by oxidation to form the dioxido group. The final step involves the acylation of the dibenzo-thiazine derivative with N-cyclopentylacetamide under specific reaction conditions. Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the dioxido groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The brominated dibenzo-thiazine core is believed to interact with enzymes or receptors, leading to modulation of their activity. The cyclopentylacetamide moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopentylacetamide include:
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound has a similar dibenzo-thiazine core but with an acetic acid moiety instead of cyclopentylacetamide.
1-(1-Azepanyl)-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)ethanone: This compound features an azepanyl group instead of cyclopentylacetamide. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19BrN2O3S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C19H19BrN2O3S/c20-13-9-10-17-16(11-13)15-7-3-4-8-18(15)26(24,25)22(17)12-19(23)21-14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,21,23) |
InChI Key |
AQKBASWCUHZMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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